1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea
Description
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by a unique hybrid structure combining furan, hydroxypropyl, and 4-methoxyphenethyl moieties. Urea-based compounds are widely studied for their diverse pharmacological properties, including enzyme inhibition, receptor modulation, and antimicrobial activity. The 3-hydroxypropyl linker likely contributes to hydrogen bonding and solubility profiles .
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-22-14-6-4-13(5-7-14)8-10-18-17(21)19-11-9-15(20)16-3-2-12-23-16/h2-7,12,15,20H,8-11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESPESYFVZDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on anti-cancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.373 g/mol
- CAS Number : 1421463-45-7
Anti-Cancer Properties
Recent studies have highlighted the anti-proliferative effects of compounds structurally related to this compound. For instance, a series of furan-containing compounds demonstrated significant anti-cancer activity against various human cancer cell lines, including:
- Human Gastric Adenocarcinoma (SGC-7901)
- Human Non-Small Cell Lung Cancer (A549)
- Human Fibrosarcoma (HT-1080)
Among these, the compound 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime exhibited notable sensitivity against these cell lines, suggesting a potential therapeutic role for furan derivatives in oncology .
The proposed mechanism of action for compounds similar to this compound involves targeting tubulin and disrupting microtubule dynamics, which is critical for cell division. This disruption leads to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the furan ring and methoxyphenethyl group enhances its interaction with biological targets. A comparative analysis of related compounds indicates that modifications in the side chains can significantly alter potency and selectivity against different cancer cell lines.
| Compound | Structure | Activity | Cell Line Sensitivity |
|---|---|---|---|
| 1 | Structure | Moderate | SGC-7901 |
| 2 | Structure | High | A549 |
| 3 | Structure | Low | HT-1080 |
Case Studies
In a study examining the effects of various furan derivatives, it was found that compounds with bulky substituents on the phenethyl group exhibited enhanced anti-cancer properties. The study concluded that optimizing these substituents could lead to more effective therapeutic agents against resistant cancer strains .
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Key Observations:
Aryl Group Variations: The furan-2-yl group in the target compound distinguishes it from phenyl or fluorophenyl analogues (e.g., Tioclomarol , fungal metabolite 2 ). Furan’s electron-rich nature may alter binding affinity compared to electron-withdrawing groups (e.g., nitro in S2 ).
Hydroxypropyl Linker :
- The 3-hydroxypropyl chain is shared with Tioclomarol and fungal metabolite 2 , suggesting a role in hydrogen bonding or metabolic oxidation. However, its position relative to the urea core varies, affecting conformational flexibility.
Q & A
Basic: What are the recommended synthetic routes for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea, and how can reaction progress be monitored?
Answer:
The synthesis typically involves a multi-step approach:
Coupling Reactions : Reacting a furan-2-yl hydroxypropyl amine with a 4-methoxyphenethyl isocyanate or carbamate intermediate under inert conditions (e.g., nitrogen atmosphere) in solvents like acetonitrile or dichloromethane. Temperature control (60–80°C) and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) can optimize yields .
Purification : Use column chromatography or recrystallization to isolate the product.
Monitoring : Employ thin-layer chromatography (TLC) with UV visualization or HPLC to track reaction progress. Confirm purity via melting point analysis and NMR spectroscopy .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the urea linkage, furan ring, and methoxyphenethyl group. Compare chemical shifts with similar urea derivatives (e.g., δ ~6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm) and hydroxyl (O-H, ~3400 cm) stretches .
Advanced: What computational strategies can predict the compound’s thermochemical properties or reactivity?
Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate bond dissociation energies, ionization potentials, and electron affinity. Basis sets like 6-31G* are suitable for optimizing geometry and simulating NMR/IR spectra .
- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., water, DMSO) to predict solubility or stability.
- Docking Studies : Screen against biological targets (e.g., enzymes) to hypothesize binding modes and guide SAR studies .
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Answer:
Standardize Conditions : Replicate experiments under controlled humidity, temperature, and solvent systems (e.g., aqueous buffers vs. organic solvents).
Analytical Cross-Validation : Compare HPLC retention times, UV-Vis spectra, and DSC (differential scanning calorimetry) thermograms across labs.
Degradation Studies : Perform accelerated stability tests (40°C/75% RH) and identify degradation products via LC-MS .
Advanced: What methodologies optimize the compound’s bioactivity in preclinical models?
Answer:
- Structural Modifications : Introduce substituents to the furan or methoxyphenyl groups (e.g., halogenation, methylation) to enhance target affinity. Use parallel synthesis for rapid analog generation .
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC), and metabolic stability (microsomal incubation).
- Pharmacokinetic Profiling : Measure oral bioavailability and half-life in rodent models using LC-MS/MS quantification .
Advanced: How can structure-activity relationship (SAR) studies be designed for this urea derivative?
Answer:
Core Modifications : Synthesize analogs with variations in the hydroxypropyl chain length or methoxy group position.
Biological Testing : Corrogate potency in disease-relevant assays (e.g., anti-inflammatory, anticancer).
3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to map electrostatic/hydrophobic interactions and predict activity cliffs .
Advanced: What experimental and computational approaches assess the compound’s metabolic stability?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Machine Learning : Train models on ADME (absorption, distribution, metabolism, excretion) datasets to predict clearance rates .
Basic: What are the known or hypothesized biological targets of this compound?
Answer:
Based on structural analogs:
- Kinase Inhibitors : Urea derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
- GPCR Modulation : The methoxyphenethyl group may interact with serotonin or adrenergic receptors.
- Anti-inflammatory Activity : Furan moieties can inhibit COX-2 or NF-κB pathways. Validate via siRNA knockdown or reporter assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
